Propanoic acid, 2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester
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Overview
Description
ETHYL 2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is known for its unique structure, which includes both ethoxyphenyl and phenylamino groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE typically involves the reaction of ethyl 2-cyanoacetate with 2-ethoxyphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures maximum yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, methanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
ETHYL 2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of trifluoromethyl and phenylamino groups enhances its ability to interact with hydrophobic pockets in proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl Butyrate: Another ester with a fruity odor, used in flavoring and perfumes.
Ethyl Benzoate: An ester with a floral scent, used in fragrances and as a solvent
Uniqueness
ETHYL 2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE is unique due to its complex structure, which includes both ethoxyphenyl and phenylamino groups. This structural complexity imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H21F3N2O4 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl 2-anilino-2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C20H21F3N2O4/c1-3-28-16-13-9-8-12-15(16)17(26)25-19(20(21,22)23,18(27)29-4-2)24-14-10-6-5-7-11-14/h5-13,24H,3-4H2,1-2H3,(H,25,26) |
InChI Key |
KFSZSWNEUGHOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C(=O)OCC)(C(F)(F)F)NC2=CC=CC=C2 |
Origin of Product |
United States |
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